Cas no 866252-52-0 (4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate)

4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate structure
866252-52-0 structure
Product Name:4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Número CAS:866252-52-0
MF:C12H17F3O5SSi
Megavatios:358.406094312668
MDL:MFCD15072159
CID:1853730
PubChem ID:87561645
Update Time:2024-10-26

4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate Propiedades químicas y físicas

Nombre e identificación

    • (4,5-dimethoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate
    • 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
    • ACMC-209qaq
    • CTK5F7033
    • ANW-38352
    • AG-L-24706
    • D3883
    • 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Triflate
    • Trifluoromethanesulfonic Acid 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Ester
    • 1,2-Dimethoxy-4-(trimethylsilyl)-5-(trifluoromethylsulfonyloxy)benzene
    • 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluorometh
    • Methanesulfonic acid, trifluoro-, 4,5-dimethoxy-2-(trimethylsilyl)phenyl ester (9CI)
    • 3,4-Dimethoxy-6-(trimethylsilyl)phenyl triflate
    • 3,4-Dimethoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate
    • 4,5-Dimethoxy-2-(trimethylsilyl)phenyl 2,2,2-trifluoroacetate
    • 4,5-Dimethoxy-2-trimethylsilylphenyl triflate
    • BS-44042
    • SY054551
    • DTXSID90583079
    • DLUVZOFWZNLGTJ-UHFFFAOYSA-N
    • AKOS015852939
    • DB-117663
    • 4,5-Dimethoxy-2-(trimethylsilyl)phenylTrifluoromethanesulfonate
    • 866252-52-0
    • MFCD15072159
    • T71416
    • MDL: MFCD15072159
    • Renchi: 1S/C12H17F3O5SSi/c1-18-8-6-10(20-21(16,17)12(13,14)15)11(22(3,4)5)7-9(8)19-2/h6-7H,1-5H3
    • Clave inchi: DLUVZOFWZNLGTJ-UHFFFAOYSA-N
    • Sonrisas: O=S(C(F)(F)F)(OC1C([Si](C)(C)C)=CC(OC)=C(OC)C=1)=O

Atributos calculados

  • Calidad precisa: 358.05200
  • Masa isotópica única: 358.05180583g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 22
  • Cuenta de enlace giratorio: 5
  • Complejidad: 469
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 70.2

Propiedades experimentales

  • índice de refracción: 1.4740-1.4780
  • PSA: 70.21000
  • Logp: 3.55820

4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate Información de Seguridad

4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D3883-5G
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
866252-52-0 >90.0%(GC)
5g
¥3750.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154994-1G
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
866252-52-0 98%
1g
¥1325.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154994-200mg
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
866252-52-0 >90.0%(GC)
200mg
¥409.00 2021-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D154994-5G
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
866252-52-0 98%
5g
¥4840.90 2023-09-03
TRC
D476378-50mg
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
866252-52-0
50mg
$ 50.00 2022-06-05
TRC
D476378-100mg
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
866252-52-0
100mg
$ 65.00 2022-06-05
TRC
D476378-500mg
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
866252-52-0
500mg
$ 210.00 2022-06-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D868798-200mg
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
866252-52-0 90%
200mg
514.80 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CS222-200mg
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
866252-52-0 90.0%(GC)
200mg
¥537.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
CS222-1g
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
866252-52-0 90.0%(GC)
1g
¥1612.0 2022-06-10

4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C
1.3 Reagents: Sodium bicarbonate ,  Water ;  -78 °C
Referencia
Benzyne Polyfunctionalization via a Tandem C-C σ-Bond Insertion and Photo-Nazarov Cyclization
Wan, Caiwen; et al, Organic Letters, 2022, 24(40), 7276-7281

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 70 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.4 -78 °C; 1 h, -78 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referencia
Trifluoromethyl aryl sulfonates (TFMS): An applicable trifluoromethoxylation reagent
Lei, Meng; et al, Tetrahedron Letters, 2019, 60(20), 1389-1392

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  3 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
2.2 -78 °C; 1 h, -78 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C; 4 h, rt
Referencia
(3 + 2)-Annulation of p-Quinamine and Aryne: A Strategy To Construct the Multisubstituted Hydrocarbazoles
Xu, Dengyu; et al, Organic Letters, 2017, 19(13), 3600-3603

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  3 h, reflux
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -80 °C; 1 h, -80 °C
1.3 -80 °C; 1 h, -80 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Benzannulation of arynes with dimethylacetonedicarboxylates via an insertion-fragmentation-Dieckman-aromatization cascade: Expeditious entry to naphthoresorcinols and binaphthoresorcinols
Singh, Shweta; et al, Tetrahedron, 2019, 75(21), 2923-2932

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt; 3 h, reflux; reflux → rt
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 20 min, -100 °C → -78 °C; -78 °C → -100 °C
1.3 -100 °C; 20 min, -100 °C → -78 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referencia
Access to Highly Functionalized Indanes from Arynes and α,γ-Diketo Esters
Hu, Wanyao; et al, Organic Letters, 2019, 21(4), 941-945

Métodos de producción 6

Condiciones de reacción
Referencia
Copper-Mediated Trifluoromethylation-Allylation of Arynes
Yang, Xinkan; et al, Organic Letters, 2018, 20(4), 1179-1182

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ;  0 °C; 30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, reflux; reflux → rt
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
1.4 -78 °C; 2 h, -78 °C
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C
Referencia
Copper-Mediated Cascade C-H/N-H Annulation of Indolocarboxamides with Arynes: Construction of Tetracyclic Indoloquinoline Alkaloids
Zhang, Ting-Yu; et al, Organic Letters, 2018, 20(1), 220-223

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 -78 °C; 1 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  -78 °C; 4 h, rt
Referencia
(3 + 2)-Annulation of p-Quinamine and Aryne: A Strategy To Construct the Multisubstituted Hydrocarbazoles
Xu, Dengyu; et al, Organic Letters, 2017, 19(13), 3600-3603

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  overnight, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 20 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C
2.3 Reagents: Sodium bicarbonate ,  Water ;  -78 °C
Referencia
Benzyne Polyfunctionalization via a Tandem C-C σ-Bond Insertion and Photo-Nazarov Cyclization
Wan, Caiwen; et al, Organic Letters, 2022, 24(40), 7276-7281

4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate Raw materials

4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate Preparation Products

Proveedores recomendados
Hunan Well Medicine Synthesis Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hunan Well Medicine Synthesis Technology Co., Ltd.
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
烟台朗裕新材料科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos